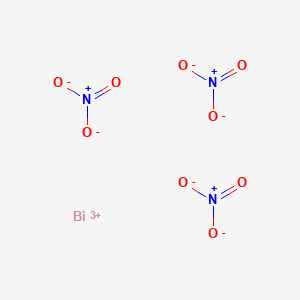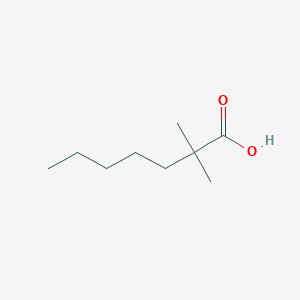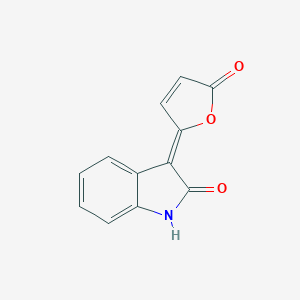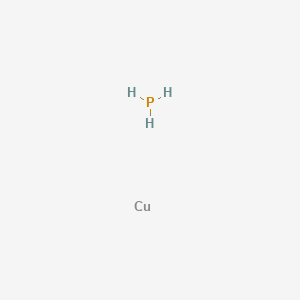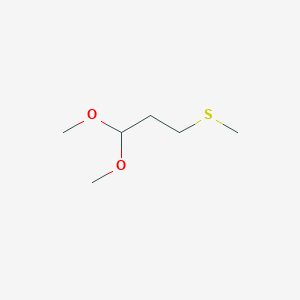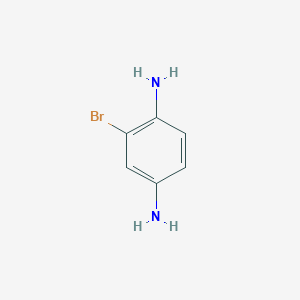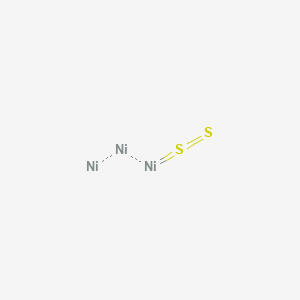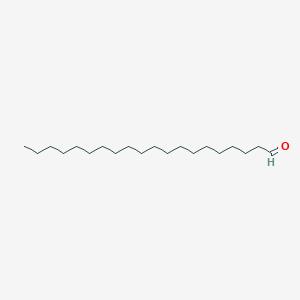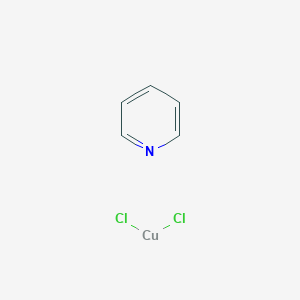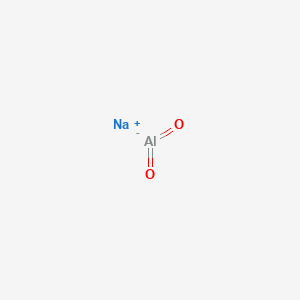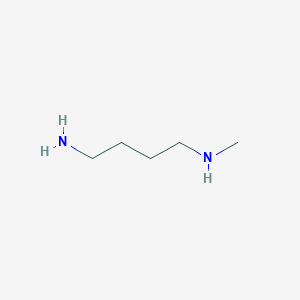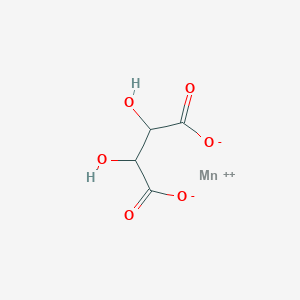
Rhenium-185
Overview
Description
Rhenium-185 is an isotope of the element rhenium, which is known for its high resistance to heat and corrosion. Rhenium is one of the rarest elements in the Earth’s crust and is primarily obtained as a byproduct of molybdenum and copper mining. This compound has a significant role in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhenium-185 can be produced through nuclear transmutation processes. One of the primary methods involves the irradiation of natural tantalum in a fast reactor. The process includes a two-step irradiation with different moderators to enhance the production rate. Initially, zirconium hydride is used as a moderator to transmute natural tantalum to tungsten, followed by zirconium deuteride to convert tungsten to this compound .
Industrial Production Methods
The industrial production of this compound involves the use of high-flux nuclear reactors. The irradiation of natural tantalum in these reactors can produce this compound with an isotopic purity of 99 percent. This method is different from the conventional electromagnetic enrichment process and offers a more efficient production route .
Chemical Reactions Analysis
Types of Reactions
Rhenium-185 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configuration and oxidation states of rhenium.
Common Reagents and Conditions
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction conditions typically involve elevated temperatures and acidic environments.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like hydrogen gas or sodium borohydride. These reactions are often conducted under controlled temperatures and pressures.
Substitution Reactions: this compound can participate in substitution reactions with various ligands, forming complexes with different geometries and properties.
Major Products Formed
The major products formed from these reactions include rhenium oxides, rhenium halides, and various rhenium complexes. These products have significant applications in catalysis, electronics, and material science.
Scientific Research Applications
Rhenium-185 has a wide range of scientific research applications:
Biology: this compound-labeled compounds are used in biological studies to understand cellular processes and interactions.
Medicine: this compound is a precursor for the production of rhenium-186, a radioisotope used in radiotherapy for cancer treatment. Its unique properties allow for simultaneous treatment and diagnosis.
Mechanism of Action
The mechanism of action of rhenium-185, particularly in medical applications, involves its ability to emit beta and gamma radiation. This radiation can induce cellular damage in cancer cells, leading to apoptosis. The molecular targets include DNA and other cellular components, which are disrupted by the emitted radiation. The pathways involved in this process include the generation of reactive oxygen species and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Rhenium-185 can be compared with other isotopes of rhenium, such as rhenium-186 and rhenium-187.
Rhenium-186: This isotope is widely used in medical applications due to its beta and gamma radiation properties. It has a shorter half-life compared to this compound, making it suitable for therapeutic applications.
Rhenium-187: This isotope is more stable and is used in various industrial applications, including the production of superalloys and catalysts.
This compound is unique due to its specific isotopic properties and its role as a precursor for rhenium-186 production .
Properties
IUPAC Name |
rhenium-185 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAPFZMCVAUBPE-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[185Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932151 | |
| Record name | (~185~Re)Rhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.952958 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14391-28-7 | |
| Record name | Rhenium, isotope of mass 185 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014391287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~185~Re)Rhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


